molecular formula C₁₀H₉ClN₄S  · HBr B1145609 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide CAS No. 123310-66-7

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide

Cat. No.: B1145609
CAS No.: 123310-66-7
M. Wt: 252.728091
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used primarily in the preparation of antiulcer agents. It is known for its role as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which makes it valuable in the treatment of ulcers. The compound has a molecular formula of C10H9ClN4S·HBr and a molecular weight of 331.95 g/mol.

Preparation Methods

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential as an antiulcer agent and its effects on gastric H+,K±ATPase.

    Medicine: Research focuses on its therapeutic potential in treating ulcers and other gastrointestinal disorders.

    Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide involves its inhibition of gastric H+,K±ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, which is crucial for the production of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers.

Comparison with Similar Compounds

1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine hydrobromide can be compared with other similar compounds, such as:

    4-Substituted 2-guanidinothiazoles: These compounds also act as inhibitors of gastric H+,K±ATPase but may differ in their selectivity and potency.

    Substituted (thiazolylamino)tetrahydropyridopyrimidine derivatives: These are used as platelet aggregation inhibitors and have different therapeutic applications compared to this compound.

The uniqueness of this compound lies in its specific inhibition of gastric H+,K±ATPase, making it particularly effective as an antiulcer agent.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDIPUDZCOMAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.